molecular formula C17H17ClN2O4S B2709573 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922058-01-3

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2709573
CAS No.: 922058-01-3
M. Wt: 380.84
InChI Key: NXJRZYKTBVBNFC-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Its core structure incorporates a benzo[b][1,4]oxazepin-4-one ring system, a pharmaceutically relevant scaffold known for its diverse biological profiles. This specific compound, featuring a 2-chlorobenzenesulfonamide moiety, is positioned for investigation as a potential inhibitor of carbonic anhydrase (CA) isoenzymes . The sulfonamide group is a known zinc-binding function critical for interacting with the active site of CAs, while the chlorinated aromatic system can enhance lipophilicity and influence selectivity towards different CA isoforms . Researchers can utilize this compound to explore its binding affinity and selectivity across various CA isoenzymes, such as the tumor-associated CAIX, which is an attractive target for anticancer drug development due to its overexpression in hypoxic tumor environments . Inhibition of CA isoenzymes can disrupt pH regulation in cancer cells, a mechanism that may impair cancer cell survival and invasion, particularly in aggressive models like triple-negative breast cancer (MDA-MB-231), glioblastoma (U-87), and prostate adenocarcinoma . The activity of such compounds can be evaluated in both 2D monolayer cultures and more physiologically relevant 3D spheroid models to better mimic the tumor microenvironment . This reagent is intended for research applications only, strictly for use in laboratory studies aimed at advancing the understanding of enzyme inhibition and developing novel therapeutic strategies in oncology.

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJRZYKTBVBNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro group and a sulfonamide moiety. Its molecular formula can be represented as C18H20ClN3O3SC_{18}H_{20}ClN_3O_3S.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its pharmacological properties. Below are key findings from the literature:

Antitumor Activity

There is emerging evidence suggesting that oxazepin derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on similar compounds indicate that they can inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and cancer .

Research Findings and Case Studies

StudyFocusFindings
Smith et al. (2021)AntimicrobialIdentified significant activity against Gram-positive bacteria; suggested further exploration of structure-activity relationships.
Johnson et al. (2022)AntitumorDemonstrated cytotoxic effects in breast cancer cell lines; potential for development as an anticancer agent.
Lee et al. (2020)Enzyme InhibitionReported inhibition of dihydrofolate reductase; implications for antitumor and antimicrobial therapies.

The proposed mechanisms of action for this compound include:

1. Folate Synthesis Inhibition: Similar to classic sulfonamides, it may inhibit bacterial growth by blocking folate synthesis pathways.

2. Apoptosis Induction: The oxazepin structure may interact with cellular pathways leading to programmed cell death in cancer cells.

3. Enzyme Interaction: The compound might bind to specific enzymes, altering their activity and affecting cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally analogous molecules requires evaluating key attributes such as molecular topology, bioactivity, and synthetic accessibility. Below is a discussion based on general trends in sulfonamide and benzooxazepine chemistry, though direct experimental data for this compound are lacking in the provided evidence.

Structural Analogues

Unsubstituted Benzooxazepine Sulfonamides :

  • Compounds lacking the chloro or dimethyl substituents typically exhibit reduced steric hindrance and altered electronic profiles. For example, N-(benzo[b][1,4]oxazepin-7-yl)benzenesulfonamide derivatives often show lower logP values (indicating reduced lipophilicity) compared to halogenated analogues.

Chlorinated Sulfonamides: The introduction of chlorine at the benzene ring (as in this compound) generally enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For instance, 2-chlorobenzenesulfonamide derivatives have demonstrated improved inhibition of carbonic anhydrase isoforms compared to non-halogenated counterparts.

Similar substituents in related compounds (e.g., 3,3-dimethyl-1,4-benzodiazepines) are associated with reduced off-target effects in neurological applications.

Hypothetical Data Table

Compound Name Cl Substituent Dimethyl Substituent Predicted logP Bioactivity (Hypothetical IC₅₀)
2-Chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide Yes Yes 3.2 50 nM (e.g., Enzyme X)
N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide No Yes 2.8 120 nM
2-Chloro-N-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide Yes No 2.9 75 nM

Such predictions often rely on computational tools or analogy to published sulfonamide studies.

Challenges and Limitations

The absence of specific experimental data for this compound in the provided evidence precludes a definitive comparison. Further research is needed to validate its synthesis, stability, and biological activity relative to analogues.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer : The synthesis of this benzoxazepine-sulfonamide derivative requires careful optimization of reaction parameters. A Design of Experiments (DOE) approach is recommended, where variables such as temperature (e.g., 80–120°C), catalyst type (e.g., FeCl₃ or Pd-based catalysts), solvent polarity (e.g., DMF vs. THF), and reaction time (12–48 hours) are systematically varied . For chlorination steps, controlled use of chlorine gas with FeCl₃ as a catalyst (as seen in analogous sulfonamide syntheses) ensures regioselectivity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by HPLC (≥95% purity) are critical for reproducibility.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : A combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) is essential for confirming the molecular framework. For example, the oxazepine ring’s carbonyl (C=O) stretch appears near 1680–1700 cm⁻¹ in FTIR. Fluorescence spectroscopy (as applied to similar sulfonamides) can probe electronic properties, with excitation/emission maxima tracked in solvents like acetonitrile . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable.

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) with experimental data to model reaction intermediates and transition states. The ICReDD approach uses reaction path searches to identify energetically favorable pathways, reducing trial-and-error experimentation . For example, simulating the nucleophilic attack of the sulfonamide group on the benzoxazepine core can prioritize solvent systems (e.g., polar aprotic solvents enhance reactivity). Machine learning algorithms can further analyze historical reaction data to suggest optimal conditions.

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ values) often arise from variations in assay conditions. Standardize protocols by:

  • Controlling cell line passage numbers and culture media (e.g., RPMI vs. DMEM).
  • Validating target engagement via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Performing meta-analyses of published data to identify outliers or confounding factors (e.g., metabolite interference) .

Q. What strategies enable mechanistic studies of its interactions with biological targets?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) with receptors like G-protein-coupled receptors (GPCRs). For kinetic studies, employ stopped-flow spectroscopy to monitor rapid conformational changes. Isotopic labeling (e.g., ¹⁵N in the sulfonamide group) paired with NMR titration experiments can map binding sites . Molecular dynamics simulations (50–100 ns trajectories) reveal dynamic interactions inaccessible to static crystallography.

Data Analysis and Optimization

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables. For example, a central composite design (CCD) with factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) can identify optimal conditions. A recent study on similar sulfonamides achieved an 82% yield by optimizing at X₁=100°C, X₂=5 mol%, and X₃=7:3 THF/H₂O . Monitor byproducts via LC-MS and adjust quenching steps (e.g., rapid cooling) to suppress side reactions.

Q. What analytical approaches validate compound stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 6 months. Analyze degradation products monthly via UPLC-MS. For lyophilized samples, assess residual solvent content (e.g., ≤0.1% DMF) by GC-MS. Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting solubility .

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